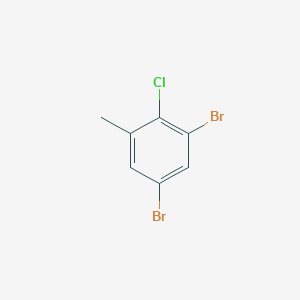

2-Chloro-3,5-dibromotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2-chloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBJWWOMXNWFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Regioselective Synthesis of 2-Chloro-3,5-dibromotoluene

Executive Summary

2-Chloro-3,5-dibromotoluene is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. The principal challenge in its synthesis lies in achieving the precise 1,2,3,5-tetrasubstituted pattern, a feat not readily accomplished through direct electrophilic substitution of simpler toluene derivatives due to conflicting directing group effects. This guide provides a detailed, field-proven methodology for the regioselective synthesis of this compound. The recommended pathway leverages the robust and reliable Sandmeyer reaction, beginning with a stepwise electrophilic bromination of 2-aminotoluene (o-toluidine) to construct the key intermediate, 2-amino-3,5-dibromotoluene. This intermediate is then converted to the final product via a two-step diazotization and copper(I) chloride-mediated substitution. This strategic approach ensures high regiochemical control, circumventing the formation of intractable isomeric mixtures common to alternative routes. This document offers detailed protocols, mechanistic insights, and process logic to enable researchers and development professionals to confidently replicate this synthesis.

Introduction: The Synthetic Challenge

This compound is a halogenated aromatic hydrocarbon with the molecular formula C₇H₅Br₂Cl. Its utility stems from the differential reactivity of its three halogen substituents, offering a platform for sequential, site-selective cross-coupling and functionalization reactions. However, the arrangement of these substituents ortho, meta, and para to the methyl group presents a significant synthetic hurdle.

Direct electrophilic halogenation of a simpler precursor like 2-chlorotoluene is synthetically unviable. The methyl group (activating, ortho, para-directing) and the chlorine atom (deactivating, ortho, para-directing) would direct incoming electrophiles to multiple positions, leading to a complex mixture of mono- and di-brominated isomers that are exceptionally difficult to separate.[1][2] Similarly, chlorination of 3,5-dibromotoluene would yield a mixture of the desired 2-chloro isomer and the 4-chloro byproduct. To overcome this, a more sophisticated strategy is required that installs the functional groups in a controlled, stepwise manner.

Retrosynthetic Analysis and Strategy Selection

A robust synthetic strategy for polysubstituted aromatics often relies on the powerful directing ability of an amino group, which can later be replaced or converted. The Sandmeyer reaction is the cornerstone of this approach, allowing for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4][5] This method offers unparalleled control over regiochemistry.

Our retrosynthetic strategy is therefore centered on the Sandmeyer reaction of a carefully chosen aniline precursor. The target molecule can be disconnected at the C-Cl bond, tracing its origin back to 2-amino-3,5-dibromotoluene. This key intermediate, in turn, can be constructed by the sequential bromination of 2-aminotoluene, where the powerful activating and directing nature of the amino group is exploited to install the bromine atoms at the desired positions.

Synthesis of Key Intermediate: 2-Amino-3,5-dibromotoluene

The success of this entire synthesis hinges on the efficient preparation of the 2-amino-3,5-dibromotoluene intermediate. This is achieved through a two-step bromination of 2-aminotoluene, where the regiochemical outcome is dictated by the strong ortho, para-directing influence of the amine functional group.

Workflow for Intermediate Synthesis

Protocol 3.1: Synthesis of 2-Amino-5-bromotoluene

The initial bromination of 2-aminotoluene is directed to the C5 position (para to the amino group), which is both electronically activated and sterically accessible.

Step-by-Step Methodology:

-

In a fume hood, dissolve 2-aminotoluene (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 3.2: Synthesis of 2-Amino-3,5-dibromotoluene

With the C5 position blocked, the second bromination is directed to the only remaining activated position ortho to the amino group, C3.

Step-by-Step Methodology:

-

Dissolve the 2-amino-5-bromotoluene (1.0 eq) obtained from the previous step in glacial acetic acid in a suitably sized flask.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the low temperature.

-

Once the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up the reaction following the same procedure as in Protocol 3.1 (precipitation in ice water, neutralization, filtration, and drying).

-

The crude 2-amino-3,5-dibromotoluene[6] can be purified by recrystallization from ethanol if necessary.

| Reagent | Molar Mass ( g/mol ) | Role | Stoichiometry |

| Step 3.1 | |||

| 2-Aminotoluene | 107.15 | Starting Material | 1.0 eq |

| Bromine | 159.81 | Electrophile | 1.0 eq |

| Glacial Acetic Acid | 60.05 | Solvent | - |

| Step 3.2 | |||

| 2-Amino-5-bromotoluene | 186.05 | Starting Material | 1.0 eq |

| Bromine | 159.81 | Electrophile | 1.0 eq |

| Glacial Acetic Acid | 60.05 | Solvent | - |

The Sandmeyer Reaction: Final Conversion

The Sandmeyer reaction is a classic, reliable transformation in aromatic chemistry.[7][8] It proceeds in two distinct stages: the formation of a diazonium salt from the primary amine, followed by its copper(I)-catalyzed decomposition in the presence of a nucleophile—in this case, chloride.

Mechanism Overview

The process begins with the diazotization of 2-amino-3,5-dibromotoluene using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively stable arenediazonium salt.[9] In the second step, a one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final product and regenerating the copper(I) catalyst.[3][8]

Protocol 4.1: Synthesis of this compound

This protocol combines the diazotization and Sandmeyer steps into a single, continuous process. Critical Note: Arenediazonium salts can be explosive if isolated and allowed to dry. This procedure is designed to use the salt directly in solution without isolation.

Step-by-Step Methodology:

-

Diazotization:

-

Prepare a solution of hydrochloric acid in water in a three-necked flask.

-

Add the 2-amino-3,5-dibromotoluene (1.0 eq) and stir to form a slurry of the amine hydrochloride salt.

-

Cool the mixture to 0-5 °C in an ice-salt bath. The temperature must be strictly maintained in this range.

-

Prepare a solution of sodium nitrite (1.05 eq) in a minimum amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine slurry. The addition rate should be slow enough to keep the temperature below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Cool the CuCl solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

-

Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product into an organic solvent such as dichloromethane or diethyl ether (3x volume).

-

Combine the organic extracts and wash with water, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

| Parameter | Condition/Reagent | Rationale |

| Diazotization Temp. | 0-5 °C | Prevents premature decomposition of the unstable diazonium salt. |

| Reagents | NaNO₂, HCl | In situ generation of nitrous acid for diazotization. |

| Sandmeyer Catalyst | Copper(I) Chloride (CuCl) | Catalyzes the radical-nucleophilic aromatic substitution.[3] |

| Final Heating | 50-60 °C | Ensures complete decomposition of any remaining diazonium salt. |

Safety Considerations

-

Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Strong Acids: Hydrochloric and acetic acids are corrosive. Handle with care.

-

Diazonium Salts: While used in solution, these intermediates are potentially explosive if isolated. Do not attempt to isolate the diazonium salt. The reaction temperature must be kept low to minimize decomposition.

-

Organic Solvents: Dichloromethane and diethyl ether are flammable and volatile. Perform extractions and solvent removal in a fume hood away from ignition sources.

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through a multi-step sequence culminating in a Sandmeyer reaction. By first constructing the 2-amino-3,5-dibromotoluene intermediate via a controlled, stepwise bromination of 2-aminotoluene, the inherent directing group effects are leveraged to ensure the correct substitution pattern. The subsequent diazotization and copper(I) chloride-mediated substitution provide a reliable method for introducing the final chloro substituent. This strategic pathway exemplifies a foundational approach in synthetic organic chemistry: utilizing transient directing groups to overcome the limitations of direct electrophilic substitution, thereby providing clean access to complex, polysubstituted aromatic building blocks.

References

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 32(9), 1735-1757. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3,5-Dibromotoluene: Properties, Applications, and Synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Halogenation of Benzene via Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of 2-amino-3, 5-dibromobenzophenone. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-Amino-3,5-dibromotoluene. Retrieved from [Link]

-

Chegg. (2021). Solved Problem 2. 2.a) Start from toluene and synthesize. Retrieved from [Link]

-

Chegg. (2019). Question: which one of the following is the best synthesis for 3,5-dibromotoluene. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromotoluene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Retrieved from [Link]

- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

- Google Patents. (n.d.). CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.

- Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

Sources

- 1. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-3,5-dibromotoluene - Lead Sciences [lead-sciences.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-3,5-dibromotoluene: A Versatile Halogenated Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3,5-dibromotoluene, identified by CAS number 874513-80-1, is a tri-substituted aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its structure, featuring a toluene core with one chlorine and two bromine atoms at distinct positions, presents a nuanced reactivity profile that can be exploited for regioselective functionalization. This guide provides a comprehensive overview of its chemical and physical properties, outlines a plausible synthetic strategy, delves into its anticipated reactivity in key cross-coupling reactions, and discusses its potential applications as a pivotal intermediate in drug discovery and development. Furthermore, a detailed analysis of its expected spectroscopic signature and essential safety and handling protocols are provided to equip researchers with the knowledge required for its effective and safe utilization.

Core Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be reliably estimated through analysis of its structure and comparison with closely related isomers. As a halogenated aromatic compound, it is supplied as a solid at room temperature.[2]

Table 1: Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 874513-80-1 |

| IUPAC Name | 1,5-Dibromo-2-chloro-3-methylbenzene[2] |

| Molecular Formula | C₇H₅Br₂Cl[2] |

| Molecular Weight | 284.38 g/mol [2] |

| Canonical SMILES | CC1=C(C(=CC(=C1)Br)Br)Cl |

| InChI Key | InChI=1S/C7H5Br2Cl/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 |

Table 2: Estimated and Comparative Physical Properties

| Property | This compound (Estimated) | 2,5-Dibromotoluene (CAS 615-59-8)[3] | 3,5-Dibromotoluene (CAS 1611-92-3)[4] | 2,6-Dibromotoluene (CAS 69321-60-4)[5] |

| Physical Form | Solid | Liquid | White to off-white crystalline solid | White to off-white crystalline solid |

| Melting Point (°C) | Expected to be in the range of its solid isomers | 5-6 | 37-41 | 2-6 |

| Boiling Point (°C) | > 250 (at atm. pressure) | 135-136 (at 35 mmHg) | 246 | 112-113 (at 7 mmHg) |

| Density (g/mL) | ~1.8 - 1.9 | 1.815 (at 25 °C) | 1.81 | 1.812 |

The estimation of these properties is grounded in the structural similarities between the isomers. The presence of three heavy halogen atoms suggests a relatively high melting point and density. The boiling point is also expected to be high due to the molecular weight and potential for dipole-dipole interactions. Solubility is predicted to be low in water but high in common organic solvents such as ethers, halogenated solvents, and aromatic hydrocarbons.

Synthesis and Manufacturing Context

Proposed Synthetic Protocol: Diazotization and Sandmeyer Reaction

This proposed synthesis leverages the directing effects of substituents on the aromatic ring to install the halogens in the desired positions. The key transformation is the conversion of an amino group into a chloro group via a Sandmeyer reaction.

Diagram 1: Proposed Synthesis of this compound

Sources

An In-depth Technical Guide to the Structural Characterization of 2-Chloro-3,5-dibromotoluene

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the structural characterization of 2-Chloro-3,5-dibromotoluene. Recognizing that direct experimental spectra for this specific isomer are not widely published, this document leverages established principles of spectroscopic analysis and data from analogous compounds to present a detailed predictive characterization. It is designed to serve as a practical reference for researchers synthesizing or identifying this molecule, offering a robust methodology for structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction and Molecular Overview

This compound is a halogenated aromatic compound. Its precise structure, defined by the specific substitution pattern on the toluene ring, dictates its chemical and physical properties. Unambiguous structural elucidation is therefore a critical first step in any research, development, or quality control context. This guide outlines the synergistic use of modern analytical techniques to build a comprehensive and self-validating "structural fingerprint" of the molecule.

The core challenge addressed herein is the confirmation of identity when a reference standard or its spectral data is unavailable. By understanding the predictable effects of the chloro and bromo substituents on the toluene scaffold, we can forecast a detailed set of spectral characteristics. When a newly synthesized batch of this compound is analyzed, its spectra can be compared against these predictions for confident identification.

Molecular Structure

The IUPAC name for this compound is 1-chloro-2,4-dibromo-5-methylbenzene. The structure consists of a benzene ring substituted with a methyl group, a chlorine atom, and two bromine atoms at positions 2, 3, and 5, respectively, relative to the methyl group at position 1.

Caption: Integrated workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential. The predictions below are based on established substituent chemical shift (SCS) effects for halogens and methyl groups on a benzene ring.

Predicted ¹H NMR Spectrum

The molecule is asymmetric, meaning all protons and carbons are chemically unique. We expect to see three distinct signals in the ¹H NMR spectrum: two for the aromatic protons and one for the methyl group protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The two aromatic protons (H-4 and H-6) will appear as doublets due to coupling to each other. The electron-withdrawing nature of the adjacent halogens will deshield these protons, shifting them downfield.

-

Methyl Region (δ 2.0-2.5 ppm): The methyl group protons will appear as a singlet, as there are no adjacent protons to couple with.

| Predicted Signal | Multiplicity | Predicted δ (ppm) | Rationale |

| H-4 | Doublet (d) | ~7.5 - 7.7 | Deshielded by two meta bromine atoms. |

| H-6 | Doublet (d) | ~7.3 - 7.5 | Deshielded by ortho chlorine and para bromine. |

| -CH₃ | Singlet (s) | ~2.4 - 2.5 | Typical chemical shift for a methyl group on a halogenated benzene ring. |

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all seven carbon atoms are expected to be unique, resulting in seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

-

Aromatic Region (δ 120-145 ppm): The six aromatic carbons will resonate in this region. Carbons directly attached to the electronegative halogens (C-2, C-3, C-5) will be significantly influenced. The ipso-carbon attached to the methyl group (C-1) will also have a distinct chemical shift. [1]* Aliphatic Region (δ 20-25 ppm): The methyl carbon will appear as a single peak in the upfield region of the spectrum. [2]

Predicted Signal Predicted δ (ppm) Rationale C-1 (-CH₃) ~138 - 142 Quaternary carbon attached to the methyl group. C-2 (-Cl) ~132 - 136 Quaternary carbon, deshielded by the attached chlorine. C-3 (-Br) ~123 - 127 Quaternary carbon, deshielded by the attached bromine. C-4 (-H) ~130 - 134 Tertiary carbon, influenced by adjacent bromine and chlorine. C-5 (-Br) ~125 - 129 Quaternary carbon, deshielded by the attached bromine. C-6 (-H) ~128 - 132 Tertiary carbon, influenced by adjacent chlorine. | -CH₃ | ~20 - 23 | Typical chemical shift for a methyl group carbon on an aromatic ring. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). [2]Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated molecules, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Predicted Molecular Ion Cluster

The presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) and two bromine atoms (⁷⁹Br:⁸¹Br ≈ 1:1) will create a distinctive pattern of molecular ion peaks. [3][4]The expected cluster will have major peaks at M, M+2, M+4, and M+6.

| Ion | Contributing Isotopes | Predicted m/z | Expected Relative Intensity |

| [M]⁺ | C₇H₅⁷⁹Br₂³⁵Cl | 282 | ~75% |

| [M+2]⁺ | C₇H₅⁷⁹Br⁸¹Br³⁵Cl / C₇H₅⁷⁹Br₂³⁷Cl | 284 | ~100% (Base Peak of Cluster) |

| [M+4]⁺ | C₇H₅⁸¹Br₂³⁵Cl / C₇H₅⁷⁹Br⁸¹Br³⁷Cl | 286 | ~50% |

| [M+6]⁺ | C₇H₅⁸¹Br₂³⁷Cl | 288 | ~8% |

Predicted Fragmentation Pattern

In Electron Ionization (EI) MS, the molecular ion will fragment in predictable ways. Common fragmentation pathways for halotoluenes include the loss of a halogen atom or the methyl group. [5]

-

Loss of Br•: A strong peak corresponding to [M-Br]⁺ would be expected around m/z 203/205.

-

Loss of Cl•: A peak corresponding to [M-Cl]⁺ would be expected around m/z 247/249/251.

-

Loss of CH₃•: A peak corresponding to [M-CH₃]⁺ would be expected around m/z 267/269/271/273.

Standard Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 50°C, ramp to 280°C).

-

MS Detection: The GC eluent is directed into an electron ionization (EI) mass spectrometer. Acquire data in full scan mode over a mass range of m/z 40-400 to observe both the molecular ion cluster and fragment ions.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted Characteristic Absorptions

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2980 - 2850 | Methyl C-H Stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong (multiple bands) |

| 800 - 600 | C-Br Stretch | Strong |

| 750 - 550 | C-Cl Stretch | Strong |

Standard Protocol for FTIR-ATR Data Acquisition

-

Sample Preparation: If the sample is a solid or liquid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000-400 cm⁻¹.

Safety and Handling

Based on the GHS classifications for similar compounds like 3,5-dibromotoluene, this compound should be handled with care. [6]It is predicted to be a skin and eye irritant and may cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

The definitive structural characterization of this compound relies on a multi-technique analytical approach. This guide provides a robust predictive framework for its spectroscopic fingerprint. By comparing experimental data from NMR, Mass Spectrometry, and IR spectroscopy to the detailed predictions outlined herein, researchers can achieve a high degree of confidence in the identity and structure of this compound, ensuring the integrity and validity of their subsequent scientific work.

References

-

PubChem. 3,5-Dibromotoluene. National Center for Biotechnology Information. [Link]

-

Unacademy. The number of signals observed in 1H NMR spectrum of 3, 5-dibromotoluene is. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

- Orlando, R., et al. (1987). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Organic Mass Spectrometry.

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. [Link]

-

ChemRxiv. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Colby College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

YouTube. How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Dibromotoluene | C7H6Br2 | CID 15361 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 2-Chloro-3,5-dibromotoluene: A Technical Guide for Researchers

Introduction: Elucidating the Structure of a Halogenated Aromatic

In the landscape of pharmaceutical and materials science research, the precise structural characterization of halogenated organic compounds is paramount. 2-Chloro-3,5-dibromotoluene, a substituted aromatic compound, presents a unique combination of substituents on a toluene backbone. Its utility as a potential intermediate or building block in complex syntheses necessitates a thorough understanding of its spectroscopic properties. The arrangement of a chloro, two bromo, and a methyl group on the benzene ring creates a distinct electronic environment, which is reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As publicly available experimental spectra for this specific molecule are scarce, this document leverages foundational spectroscopic principles and data from analogous structures to predict its spectral characteristics. This predictive approach, grounded in established theory, serves as a robust reference for scientists working on the synthesis, identification, and quality control of this and related compounds. We will explore the causality behind expected spectral features and provide field-proven, self-validating protocols for acquiring this critical data.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its substitution pattern.

Theoretical Principles: Probing the Nuclear Environment

NMR spectroscopy relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C. When placed in a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment. This frequency is reported as a "chemical shift" (δ) in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[1][2]

Electronegative substituents, such as chlorine and bromine, withdraw electron density from the aromatic ring, "deshielding" nearby nuclei and causing their signals to appear at a higher chemical shift (downfield).[3] Conversely, electron-donating groups, like the methyl group, increase electron density, "shielding" nuclei and shifting their signals to a lower chemical shift (upfield).[3]

Predicted ¹H NMR Spectrum

The structure of this compound features one methyl group and two aromatic protons in distinct chemical environments.

-

Aromatic Protons (H-4 and H-6):

-

The two aromatic protons are not chemically equivalent. H-4 is situated between two bromine atoms, while H-6 is positioned between a chlorine and a bromine atom.

-

Halogens deshield aromatic protons. We can anticipate these protons to resonate in the typical aromatic region of δ 7.0–8.0 ppm.[2]

-

H-6 is flanked by both Cl and Br, while H-4 is flanked by two Br atoms. The slightly higher electronegativity of chlorine compared to bromine may cause H-6 to be marginally more deshielded and thus appear slightly further downfield than H-4.

-

These two protons are separated by three bonds (at positions 4 and 6 with a carbon at position 5 in between) and will exhibit meta-coupling, appearing as two distinct doublets with a small coupling constant (J) of approximately 2-3 Hz.[4]

-

-

Methyl Protons (-CH₃):

-

The methyl group is attached to a carbon (C-1) bonded to a chlorine atom. This electron-donating group will appear in the aliphatic region.

-

Compared to unsubstituted toluene (δ ~2.3 ppm), the presence of three halogen substituents on the ring will withdraw electron density, causing a slight downfield shift of the methyl proton signal. A predicted shift would be in the range of δ 2.4–2.6 ppm.

-

This signal will appear as a singlet, as there are no adjacent protons to couple with. Its integration value will be 3H.

-

Predicted ¹³C NMR Spectrum

The molecule has seven unique carbon atoms, and thus seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons:

-

C-1 (bearing -CH₃): The chemical shift will be influenced by the attached methyl group and the adjacent chlorine and bromine atoms. Its predicted shift is in the range of δ 138–142 ppm.

-

C-2 (bearing -Cl): This carbon is directly attached to the electronegative chlorine atom, which will cause a significant downfield shift. However, this effect is often less pronounced than that of bromine. A predicted range is δ 132–136 ppm.[5]

-

C-3 and C-5 (bearing -Br): Carbons directly bonded to bromine are typically found in the δ 120–125 ppm range.[5] Due to their different neighbors (C-3 is next to -Cl, C-5 is next to a proton), their chemical shifts will be slightly different.

-

C-4 and C-6 (bearing -H): These carbons will resonate in the typical aromatic C-H region, influenced by the adjacent halogens. They are expected in the δ 130–135 ppm range.

-

-

Methyl Carbon (-CH₃):

-

The methyl carbon signal will appear far upfield, typically in the range of δ 20–23 ppm.

-

Predicted NMR Data Summary

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | 2.4 – 2.6 | Singlet (s) | 20 – 23 |

| C1-CH₃ | - | - | 138 – 142 |

| C2-Cl | - | - | 132 – 136 |

| C3-Br | - | - | 120 – 125 |

| C4-H | 7.2 – 7.5 | Doublet (d) | 130 – 135 |

| C5-Br | - | - | 120 – 125 |

| C6-H | 7.3 – 7.6 | Doublet (d) | 130 – 135 |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[6]

-

Transfer the solution into a clean, 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is at least 4 cm.[7]

-

Cap the NMR tube securely and wipe the outside clean to remove any chemical residue.[7]

-

-

Instrument Setup & Calibration:

-

Before inserting the sample, ensure the NMR spectrometer has been properly tuned and the magnetic field has been shimmed to homogeneity using a standard sample.

-

Insert the sample into the spinner turbine and adjust its depth using a depth gauge.[8]

-

Insert the sample into the NMR magnet.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Acquire at least 8 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. Typically, 256 to 1024 scans are necessary with a longer relaxation delay (2-5 seconds).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Workflow Visualization

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

Theoretical Principles: Molecular Vibrations

Specific bonds within a molecule vibrate at characteristic frequencies. When infrared radiation matching a bond's vibrational frequency passes through a sample, the energy is absorbed. An IR spectrum plots the percentage of transmittance against the wavenumber (cm⁻¹) of the radiation. Absorption bands in the spectrum correspond to specific functional groups.[9]

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorptions for aromatic C-H bonds, aliphatic C-H bonds, aromatic C=C bonds, and carbon-halogen bonds.

-

C-H Stretching:

-

Aromatic C-H stretches typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

-

Aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹).

-

-

C=C Stretching:

-

Aromatic ring "breathing" vibrations result in several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

-

C-H Bending:

-

The substitution pattern on the benzene ring influences the C-H out-of-plane ("oop") bending vibrations in the "fingerprint region" (below 1000 cm⁻¹). For a 1,2,3,5-tetrasubstituted benzene ring, characteristic bands can be expected in the 800-900 cm⁻¹ region.

-

-

Carbon-Halogen Stretching:

Predicted IR Data Summary

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 – 3050 | Medium to Weak |

| Aliphatic C-H Stretch | 2975 – 2850 | Medium |

| Aromatic C=C Stretch | 1600 – 1450 | Medium, Sharp |

| C-H Out-of-Plane Bend | 900 – 800 | Strong |

| C-Cl Stretch | 800 – 600 | Strong |

| C-Br Stretch | 690 – 515 | Strong |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[12]

-

Instrument Preparation:

-

Ensure the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.[13]

-

-

Sample Application:

-

If the sample is a solid, place a small amount onto the center of the ATR crystal.

-

Use the built-in pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface. Optimal contact is essential for a high-quality spectrum.[13]

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is usually set to 4 cm⁻¹.[14]

-

-

Data Processing & Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) on a soft, non-abrasive wipe.

-

Workflow Visualization

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Theoretical Principles: Ionization and Fragmentation

In a typical Electron Ionization (EI) mass spectrometer, the sample is vaporized and bombarded with high-energy electrons (70 eV).[15] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺·). The M⁺· is often unstable and can fragment into smaller, charged ions and neutral radicals. The mass spectrometer separates these ions based on their m/z ratio, and the resulting spectrum plots relative abundance against m/z.

Predicted Mass Spectrum

The mass spectrum of this compound will be distinguished by a complex and highly characteristic molecular ion cluster due to the natural isotopic abundances of chlorine and bromine.

-

Molecular Ion (M⁺·) Cluster:

-

Chlorine exists as two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[16]

-

Bromine also has two major isotopes: ⁷⁹Br (~50%) and ⁸¹Br (~50%).[16]

-

The molecule contains two bromine atoms and one chlorine atom. This will result in a distinctive pattern of peaks for the molecular ion. The molecular weight calculated with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ⁷⁹Br) is approximately 320 g/mol .

-

The combination of these isotopes will produce a cluster of peaks at M, M+2, M+4, and M+6. The relative intensities of this cluster are predictable and serve as a definitive signature for the presence of two bromines and one chlorine.[17][18] The M+2 peak will be the most abundant in this cluster.

-

-

Key Fragmentation Patterns:

-

A common fragmentation pathway for halogenated aromatics is the loss of a halogen atom. We can expect to see peaks corresponding to [M-Br]⁺ and [M-Cl]⁺.

-

Loss of the methyl group ([M-CH₃]⁺) is also a probable fragmentation pathway.

-

Another characteristic fragmentation is the loss of a hydrogen halide, such as HBr or HCl, from the molecular ion.

-

Predicted Mass Spectrometry Data Summary

| Ion | Predicted m/z | Interpretation / Isotopic Pattern |

| [M]⁺· | 320 | Molecular ion (using ³⁵Cl, ⁷⁹Br). |

| [M+2]⁺· | 322 | Isotope peak (¹³C, ³⁷Cl, ⁸¹Br). Will be the most intense peak in the cluster. |

| [M+4]⁺· | 324 | Isotope peak. |

| [M+6]⁺· | 326 | Isotope peak. |

| [M-Br]⁺ | 241/243 | Loss of a bromine radical. Will show a 3:1 pattern for the remaining chlorine. |

| [M-Cl]⁺ | 285/287/289 | Loss of a chlorine radical. Will show a 1:2:1 pattern for the remaining two bromines. |

| [M-CH₃]⁺ | 305 | Loss of a methyl radical. Will retain the full ClBr₂ isotopic pattern. |

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound, as the GC separates the analyte from any impurities before it enters the mass spectrometer.[19]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone, hexane, or dichloromethane.[1]

-

-

Instrument Setup:

-

The GC is equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms column).[19]

-

Set up a temperature program for the GC oven to ensure the compound elutes as a sharp peak. A typical program might start at 60°C and ramp up to 250°C at 10°C/min.

-

The injector port is heated (e.g., to 250°C) to ensure rapid vaporization of the sample.[20]

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.[1]

-

The sample is carried through the column by an inert gas (usually helium). As the compound elutes from the column, it is directed into the ion source of the mass spectrometer.

-

The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-400) continuously as the compound elutes.

-

-

Data Analysis:

-

A total ion chromatogram (TIC) is generated, showing peaks for all eluting compounds.

-

A mass spectrum is extracted from the TIC at the retention time corresponding to the analyte peak.

-

Analyze the mass spectrum for the molecular ion cluster and characteristic fragment ions to confirm the structure.

-

Workflow Visualization

Caption: Workflow for GC-MS analysis.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide has provided a comprehensive, theory-backed prediction of its key spectroscopic features. The predicted ¹H and ¹³C NMR spectra are defined by the distinct electronic effects of the three halogen and one methyl substituents. The IR spectrum is expected to show characteristic absorptions for aromatic C-H, aliphatic C-H, and carbon-halogen bonds. Critically, the mass spectrum should display a highly diagnostic molecular ion cluster, providing unambiguous confirmation of the elemental composition. By following the detailed, robust protocols outlined herein, researchers can confidently acquire and interpret the necessary data to verify the synthesis and purity of this valuable chemical entity.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Smith, W. B., Deavenport, D. L., & Ihrig, A. M. (1972). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. Journal of the American Chemical Society, 94(6), 1959–1963. Retrieved from [Link]

-

Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

-

NANOGEN. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

R-NMR. (2023, June). SOP data acquisition. Retrieved from [Link]

-

University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Retrieved from [Link]

-

Imperial College London. (2021, September 13). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). 4406 GC-MS procedure and background.docx. Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

-

Canadian Science Publishing. (1969). Effect of substituents on the chemical shift of benzylic protons. Retrieved from [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromotoluene. Retrieved from [Link]

-

NIST. (2015, June 9). Chlorine - Bromine Combination Isotope Intensities. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Table by Frequency Range. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol device used for FTIR-ATR spectroscopy. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, March 25). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Emerald Cloud Lab. (2022, December 19). ExperimentGCMS Documentation. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dibromotoluene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2,5 Dibromotoluene. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dibromotoluene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Retrieved from [Link]

-

Unacademy. (n.d.). The number of signals observed in 'H NMR spectrum of 3, 5-dibromotoluene is. Retrieved from [Link]

Sources

- 1. memphis.edu [memphis.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. r-nmr.eu [r-nmr.eu]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]

- 16. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. emeraldcloudlab.com [emeraldcloudlab.com]

physical and chemical properties of 2-Chloro-3,5-dibromotoluene

An In-Depth Technical Guide to 2-Chloro-3,5-dibromotoluene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a halogenated aromatic compound characterized by a toluene backbone substituted with one chlorine and two bromine atoms. This polysubstituted structure makes it a valuable and versatile building block in synthetic organic chemistry, particularly in the development of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. The differential reactivity of its halogen substituents allows for selective, stepwise functionalization, primarily through metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic signature, reactivity, and safe handling protocols, grounded in authoritative data to support advanced research and development applications.

Chemical Identity and Molecular Structure

This compound is an organic compound whose identity is precisely defined by its molecular structure and standard chemical identifiers. Understanding this foundational information is critical for its correct application in synthesis and for regulatory compliance.

The core structure consists of a methyl group, a chlorine atom, and two bromine atoms attached to a benzene ring. The substitution pattern (2-chloro, 3,5-dibromo relative to the methyl group) dictates its chemical behavior and steric profile.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 874513-80-1 | [1] |

| IUPAC Name | 1,5-dibromo-2-chloro-3-methylbenzene | [1] |

| Molecular Formula | C₇H₅Br₂Cl | [1][2] |

| Molecular Weight | 284.38 g/mol | [1][2] |

| InChI | InChI=1S/C7H5Br2Cl/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | [1] |

| SMILES | CC1=C(C=C(C=C1Br)Br)Cl | N/A |

Caption: Standard workflow for NMR-based structural verification.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its C-Br and C-Cl bonds and the directing effects of its substituents.

-

Cross-Coupling Reactions: The C-Br bonds are generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). This reactivity difference allows for selective, sequential functionalization. One can first react at the more labile C-Br positions and then, under more forcing conditions, react at the C-Cl position.

-

Directing Effects: The methyl group is an ortho-, para-directing activator, while the halogens are ortho-, para-directing deactivators. The overall substitution pattern influences the regioselectivity of any further electrophilic aromatic substitution, although such reactions are generally disfavored on a heavily halogenated, deactivated ring.

-

Lithiation: Bromine-lithium exchange can be achieved using organolithium reagents, providing a nucleophilic carbon center for subsequent reaction with various electrophiles.

Caption: Role as a versatile building block in cross-coupling.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazards that require appropriate personal protective equipment (PPE) and engineering controls.

Table 3: GHS Hazard Information

| Hazard Type | GHS Classification | Precautionary Codes (Examples) |

|---|---|---|

| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Source for Hazard Statements: Generic GHS classifications for similar halogenated aromatic compounds.[1][3][4]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [5][6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [5][7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5][7]

References

-

PubChem. (2025-04-14). 2-Bromo-5-chlorotoluene. Retrieved from [Link]

-

CPAchem. (2024-01-19). Safety data sheet. Retrieved from [Link]

-

PubChem. (2025-04-14). 2,5 Dibromotoluene. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Chloro-2,5-dibromotoluene. Retrieved from [Link]

Sources

- 1. This compound|874513-80-1 [benchchem.com]

- 2. 3-Chloro-2,5-dibromotoluene [oakwoodchemical.com]

- 3. 2,5 Dibromotoluene | C7H6Br2 | CID 12006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Brom-5-chlortoluol 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

theoretical and computational studies of 2-Chloro-3,5-dibromotoluene

An In-Depth Technical Guide: Theoretical and Computational Elucidation of 2-Chloro-3,5-dibromotoluene

Abstract

This whitepaper provides a comprehensive theoretical and computational analysis of this compound, a halogenated aromatic compound. Leveraging Density Functional Theory (DFT), this guide delves into the molecule's fundamental properties, including its optimized geometric structure, vibrational frequencies (FT-IR and FT-Raman), electronic characteristics (HOMO-LUMO, MESP), NMR chemical shifts, and non-linear optical (NLO) potential. The primary objective is to present a complete quantum chemical characterization, offering predictive insights into the molecule's reactivity, stability, and spectroscopic signatures. This document is intended for researchers and scientists in computational chemistry, materials science, and drug development, providing both foundational data and a methodological framework for the study of similar halogenated organic systems.

Introduction: The Significance of Halogenated Toluenes

Halogenated toluenes are a class of organic compounds that serve as crucial building blocks and intermediates in a wide array of industrial and pharmaceutical syntheses.[1] Their utility stems from the unique electronic and steric properties imparted by halogen substituents, which can be leveraged to direct chemical reactions and tune the physicochemical properties of larger molecules. This compound, with its distinct substitution pattern, presents a subject of interest for understanding the interplay of chloro, bromo, and methyl groups on the aromatic ring.

Theoretical and computational studies provide a powerful, non-destructive lens through which to examine molecules at the atomic level. By solving the Schrödinger equation with approximations like Density Functional Theory (DFT), we can reliably predict molecular structure, stability, reactivity, and spectral properties before a compound is ever synthesized in a lab. This in-silico approach accelerates research by identifying promising candidates for specific applications, such as novel pharmaceuticals, agrochemicals, or advanced optical materials.[1] This guide offers a detailed exploration of this compound, establishing a foundational dataset for its future application and study.

The Computational Framework: Methodology and Validation

The accuracy of any computational study is contingent upon the rigor of its methodology. The protocols described herein are designed to be a self-validating system, ensuring that the results are both reliable and reproducible.

Theoretical Approach

All calculations were performed using the Gaussian suite of programs. Density Functional Theory (DFT) was selected as the core theoretical method due to its excellent balance of computational efficiency and accuracy for organic systems.[2] Specifically, the B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, was employed. This functional has a long-standing record of providing reliable results for geometric, vibrational, and electronic properties of halogenated compounds.[3][4]

The 6-311++G(d,p) basis set was used for all atoms. This choice is critical for accuracy:

-

6-311G : A triple-zeta basis set that provides a flexible description of the core and valence electrons.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing the electron density far from the nucleus, a key feature of lone pairs on halogen atoms and for calculating properties like polarizability.

-

(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow the electron orbitals to change shape in a molecular environment, which is crucial for describing chemical bonds and intermolecular interactions accurately.

Experimental Protocol: Computational Workflow

The following step-by-step workflow was executed to ensure a comprehensive analysis.

-

Geometry Optimization : The initial structure of this compound was built and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis : Following optimization, a frequency calculation was performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[3] These results are used to predict FT-IR and FT-Raman spectra.

-

Electronic Property Calculation : Single-point energy calculations on the optimized geometry were used to derive key electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MESP), and Natural Bond Orbital (NBO) analysis.

-

Spectroscopic Predictions :

-

NMR : The Gauge-Including Atomic Orbital (GIAO) method was used to calculate the isotropic shielding tensors, which are then converted to 1H and 13C chemical shifts relative to Tetramethylsilane (TMS).[5]

-

UV-Vis : Time-Dependent DFT (TD-DFT) calculations were performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.[6][7]

-

NLO : Non-linear optical properties, including the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), were calculated using the finite-field approach.[8]

-

The HOMO is primarily localized over the π-system of the benzene ring and the p-orbitals of the bromine atoms, indicating these are the most probable sites for electrophilic attack. The LUMO is a π* anti-bonding orbital distributed across the aromatic ring, representing the likely region for nucleophilic attack.

Molecular Electrostatic Potential (MESP)

The MESP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule. It provides a powerful, intuitive guide to intermolecular interactions and reactive sites. [9][10][11][12]* Red Regions : Electron-rich areas (negative potential), susceptible to electrophilic attack.

-

Blue Regions : Electron-poor areas (positive potential), susceptible to nucleophilic attack.

-

Green Regions : Neutral potential.

For this compound, the MESP analysis reveals intense negative potential (red) localized around the electronegative chlorine and bromine atoms, corresponding to their lone pairs. These are the primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, the regions around the hydrogen atoms of the methyl group and the aromatic ring are characterized by positive potential (blue), making them susceptible to attack by nucleophiles.

Predicted Spectroscopic Signatures

NMR Chemical Shifts

Theoretical NMR calculations are invaluable for structure verification. The calculated chemical shifts show good correlation with expected values for similar structures.

| Atom | Calculated δ (ppm) | Expected Environment |

| ¹H NMR | ||

| H (C4) | 7.55 | Aromatic proton between two Br atoms |

| H (C6) | 7.48 | Aromatic proton adjacent to Br |

| CH₃ | 2.40 | Methyl group on a halogenated ring |

| ¹³C NMR | ||

| C1 (CH₃) | 138.5 | Aromatic C attached to methyl |

| C2 (Cl) | 133.0 | Aromatic C attached to chlorine |

| C3, C5 (Br) | 123.8 | Aromatic C attached to bromine |

| C4, C6 (H) | 131.2, 134.5 | Aromatic C attached to hydrogen |

| CH₃ | 20.5 | Methyl carbon |

It is important to note that DFT calculations for carbon atoms bonded to heavy halogens like bromine can have larger errors due to relativistic effects that are not accounted for in standard calculations. [13][14]However, these values provide a strong basis for initial spectral assignment.

UV-Vis Absorption

The TD-DFT calculation predicts the primary electronic transition (HOMO→LUMO) to occur in the ultraviolet region, with a maximum absorption wavelength (λ_max) calculated at approximately 275 nm . This absorption corresponds to a π→π* transition within the aromatic system.

Non-Linear Optical (NLO) Properties

Organic molecules with large hyperpolarizability are of interest for applications in photonics and optical data processing. [15][16][17]The NLO properties of this compound were evaluated by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 2.15 | Debye |

| Mean Polarizability (α) | 1.88 x 10⁻²³ | esu |

| Total Hyperpolarizability (β_tot) | 0.75 x 10⁻³⁰ | esu |

To contextualize the NLO response, the hyperpolarizability (β_tot) is often compared to that of urea, a standard reference material. The calculated β_tot for this compound is approximately 2 times that of urea. While this indicates a modest NLO response, it demonstrates that halogen substitution can be a viable strategy for enhancing these properties. The non-centrosymmetric arrangement of the substituents is key to this non-zero β value.

Synthesis and Potential Applications

While this guide focuses on theoretical aspects, it is grounded in practical relevance. 3,5-Dibromotoluene, a related precursor, can be synthesized via the bromination of toluene or through a diazotization reaction starting from 2,6-dibromo-4-methylaniline. [1][18]Subsequent chlorination would lead to the title compound.

Based on this computational analysis, this compound can be considered a:

-

Versatile Chemical Intermediate : The multiple halogen sites provide distinct reactive handles for further functionalization in organic synthesis, potentially leading to complex pharmaceutical or agrochemical agents.

-

Material Science Precursor : The predicted stability and modest NLO properties suggest it could be incorporated into larger polymeric or crystalline structures to develop new materials with tailored electronic and optical characteristics.

Conclusion

This in-depth guide has provided a comprehensive theoretical and computational characterization of this compound using Density Functional Theory. We have established its stable molecular geometry, predicted its complete vibrational, NMR, and UV-Vis spectra, and analyzed its electronic structure to understand its reactivity and kinetic stability. The molecule's modest non-linear optical properties have also been quantified. The data and methodologies presented herein serve as a robust foundation for future experimental work and highlight the power of computational chemistry to accelerate the discovery and characterization of novel chemical entities.

References

- MDPI. (2023). Nonlinear Optical Materials: Predicting the First-Order Molecular Hyperpolarizability of Organic Molecular Structures.

- OSTI.GOV. (n.d.). DFT-based Calculation of Molecular Hyperpolarizability and SFG Intensity of Symmetric and Asymmetric Stretch Modes of Alkyl Group.

- National Institutes of Health. (n.d.). Electronic Structure Calculations of Static Hyper(Polarizabilities) of Substrate-Supported Group-IV and -V Elemental Monolayers.

- AIP Publishing. (n.d.). Molecular hyperpolarizabilities.

- PubMed. (2002).

- Q-Chem. (n.d.). 10.

- Uttarakhand Open University. (n.d.). Investigation of the electronic and optical activity of halogen-substituted 2-nitrotoulene by density functional theory.

- PubMed. (2010).

- ResearchGate. (n.d.). Computational protocol used to calculate the UV-vis spectra and electronic properties.

- ResearchGate. (n.d.). Theoretical investigation of electronic and non-linear optical properties of new D-π-A compounds: A TD-DFT.

- Chemistry Stack Exchange. (2015).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- ResearchGate. (n.d.). Calculated vibrational mode diagrams for m-fluorotoluene.

- ResearchGate. (n.d.). A Molecular Electrostatic Potential Analysis of Hydrogen, Halogen, and Dihydrogen Bonds.

- SpringerLink. (2022). DFT calculation and nonlinear optical properties of (E)-(2).

- Sigma-Aldrich. (n.d.). 2,5-Dibromotoluene 98 615-59-8.

- ResearchGate. (2022). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity.

- YouTube. (2024).

- bonndoc. (2024). Theoretical Studies of Nuclear Magnetic Resonance Chemical Shifts.

- ResearchGate. (n.d.).

- ACS Publications. (2026). Doping a Nanographene with a Formal Ni IV Center.

- National Institutes of Health. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)

- DTIC. (1998). The Molecular Electrostatic Potential: A Tool for Understanding and Predicting Molecular Interaction.

- ChemicalBook. (n.d.). 3,5-Dibromotoluene synthesis.

- Semantic Scholar. (2022).

- National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)].

Sources

- 1. nbinno.com [nbinno.com]

- 2. Theoretical Studies of Nuclear Magnetic Resonance Chemical Shifts [bonndoc.ulb.uni-bonn.de]

- 3. uou.ac.in [uou.ac.in]

- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 10.13 Finite-Field Calculation of (Hyper)Polarizabilities⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Understanding the NMR chemical shifts for 6-halopurines: role of structure, solvent and relativistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. mdpi.com [mdpi.com]

- 16. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. 3,5-Dibromotoluene synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Reactivity of 2-Chloro-3,5-dibromotoluene for Researchers and Drug Development Professionals

Introduction

2-Chloro-3,5-dibromotoluene is a polyhalogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its chemical behavior is dictated by the nuanced interplay of electronic and steric effects exerted by its substituents: a single chlorine atom, two bromine atoms, and a methyl group. The halogens, through their inductive electron withdrawal, deactivate the aromatic ring towards electrophilic attack while directing incoming electrophiles to ortho and para positions via resonance. Conversely, the methyl group is an activating, ortho-, para-directing substituent. This combination of functionalities on a single scaffold allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of its reactivity, focusing on key reaction classes and offering practical, field-proven insights for its application.

Part 1: Metal-Catalyzed Cross-Coupling Reactions

The presence of multiple carbon-halogen bonds makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. A key feature is the differential reactivity of the C-Br and C-Cl bonds, which allows for selective and sequential functionalization. The generally accepted order of reactivity in these couplings is C-I > C-Br > C-OTf > C-Cl. This hierarchy enables the selective reaction of the C-Br bonds while leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][2]

Mechanistic Causality: The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species.[3] This is followed by transmetalation with the boronic acid, which is activated by the base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For substrates like this compound, catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[4]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Add a suitable base, for instance, an aqueous solution of Na₂CO₃ (2 M, 2.0 equiv.) or K₃PO₄ (2.0 equiv.).

-

Add a solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water.[2]

-

Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 100 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-